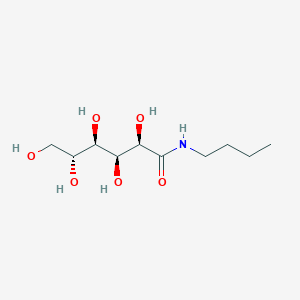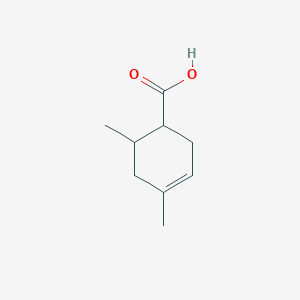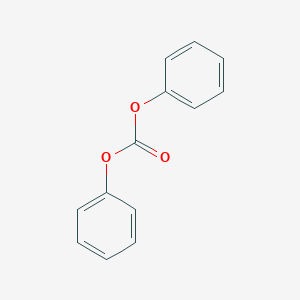
n-Acetyl-n-hydroxy-l-ornithine
概要
説明
n-Acetyl-n-hydroxy-l-ornithine is a derivative of l-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the nitrogen atom of the ornithine molecule. It is known for its metal-chelating properties and is often found in siderophores, which are molecules that bind and transport iron in microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-acetyl-n-hydroxy-l-ornithine typically involves the hydroxylation of l-ornithine followed by acetylation. One common method includes the use of flavin-dependent monooxygenases to hydroxylate l-ornithine, forming n-hydroxy-l-ornithine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the hydroxylation and acetylation steps, allowing for efficient and scalable production .
化学反応の分析
Types of Reactions
n-Acetyl-n-hydroxy-l-ornithine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to n-acetyl-l-ornithine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as n-acetyl-l-ornithine, n-hydroxy-l-ornithine, and other acylated forms .
科学的研究の応用
n-Acetyl-n-hydroxy-l-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-chelating agents.
Biology: The compound is studied for its role in microbial iron acquisition and metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is utilized in the production of siderophores for agricultural and environmental applications
作用機序
The primary mechanism of action of n-acetyl-n-hydroxy-l-ornithine involves its ability to chelate metal ions, particularly iron. This chelation process is facilitated by the hydroxyl and acetyl groups, which form stable complexes with metal ions. These complexes are then transported across cell membranes, aiding in iron uptake and homeostasis in microorganisms .
類似化合物との比較
Similar Compounds
n-Acetyl-l-ornithine: Lacks the hydroxyl group, making it less effective in metal chelation.
n-Hydroxy-l-ornithine: Lacks the acetyl group, which affects its stability and reactivity.
n-Acetyl-n-hydroxy-dl-ornithine: A racemic mixture with different stereochemical properties
Uniqueness
n-Acetyl-n-hydroxy-l-ornithine is unique due to its dual functional groups, which enhance its metal-chelating ability and stability. This makes it particularly valuable in applications requiring efficient and selective metal ion binding .
特性
IUPAC Name |
(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZHSHCYVQASCO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940440 | |
| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-01-3, 37552-50-4 | |
| Record name | delta-N-Acetyl-delta-N-hydroxy-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)



![2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B91726.png)



